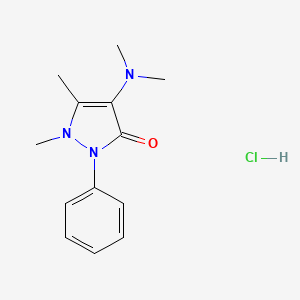

Aminopyrine hydrochloride

Description

Historical Trajectory of Aminopyrine (B3395922) Research

The story of aminopyrine research begins in the late 19th century with its synthesis and identification as a potent medicinal agent, later transitioning into a model substrate for studying drug metabolism.

First synthesized in the late nineteenth century by Friedrich Stolz and Ludwig Knorr, aminopyrine (also known as amidopyrine or by its trade name Pyramidon) was introduced as an antipyretic and analgesic in 1897. nih.govacs.org It belongs to the pyrazolone (B3327878) class of compounds, a group of five-membered lactam rings containing two nitrogen atoms and a ketone group. researchgate.netacs.org This class of molecules, which also includes phenazone (antipyrine) and metamizole, was among the earliest synthetic pharmaceuticals to gain widespread use. acs.orgconicet.gov.ar

Foundational research focused on its analgesic, anti-inflammatory, and antipyretic effects. nih.govacs.orgconicet.gov.ar Aminopyrine was noted for its effectiveness, particularly in treating conditions like rheumatism. nih.govacs.org This early period of research established its identity as a synthetic pyrazolone derivative and explored its primary pharmacological activities. researchgate.netresearchgate.netdergipark.org.tr

A significant shift in aminopyrine's research focus occurred as scientists began to investigate its metabolic fate. It was discovered that aminopyrine is metabolized in the liver, primarily through N-demethylation by the cytochrome P-450 (CYP) enzyme system. nih.govacs.orgmdpi.com This process involves the removal of methyl groups, leading to the formation of metabolites such as monomethyl-4-aminoantipyrine and subsequently 4-aminoantipyrine (B1666024), with formaldehyde (B43269) being produced in the process. nih.govresearchgate.net

This metabolic pathway became the basis for its new role as a model substrate in biomedical research. The rate of its N-demethylation was found to be a reliable indicator of hepatic microsomal enzyme activity. mdpi.comjst.go.jpnih.gov This led to the development of the Aminopyrine Breath Test (ABT), where ¹³C- or ¹⁴C-labeled aminopyrine is administered. acs.orgcloudfront.net The rate at which the labeled carbon is exhaled as CO₂ provides a non-invasive, quantitative measure of the liver's metabolic function, specifically the activity of CYP enzymes. acs.orgchemicalbook.comnih.gov This application marked a pivotal evolution, transforming aminopyrine from a therapeutic agent into a crucial diagnostic and research tool for assessing liver function and drug metabolism capacity. mdpi.comcloudfront.netmdpi.com

Contemporary Academic Significance and Unaddressed Research Inquiries

In the modern research landscape, aminopyrine hydrochloride remains a pertinent tool, aiding in the detailed study of enzyme mechanisms and the complex interplay of foreign compounds within biological systems. However, several questions regarding its biochemical interactions remain open for investigation.

Current Utility in Enzyme Kinetics and Mechanistic Biochemical Studies

Aminopyrine continues to be instrumental in enzyme kinetics and mechanistic studies, particularly those involving peroxidases and cytochrome P-450. acs.orgresearchgate.net Its oxidation is a model reaction for investigating enzyme mechanisms. For instance, studies have explored the kinetics of aminopyrine N-demethylase, establishing optimal assay conditions and examining how its activity is altered by various inducers. researchgate.net

Research has also delved into the specific interactions between aminopyrine and cytochrome P-450, noting different spectral changes depending on experimental conditions, which provides insight into the enzyme's binding mechanisms. researchgate.net Furthermore, aminopyrine has been used to study the inhibition kinetics of other enzymes, such as human carbonic anhydrase isoforms and cholinesterases, revealing that its chemical structure, particularly the tertiary amine group, enhances its inhibitory capabilities. dergipark.org.tr The study of its oxidation by various catalytic systems, including catalase and horseradish peroxidase, helps to elucidate the fundamental mechanisms of N-demethylation reactions. researchgate.netacs.orgjst.go.jp

Relevance in Understanding Drug Metabolism and Xenobiotic Interactions

Aminopyrine's well-characterized metabolic pathway makes it a valuable probe for understanding broader principles of drug metabolism and xenobiotic interactions. mdpi.comnih.gov The metabolism of aminopyrine involves several key steps, including N-demethylation and acetylation, which are common pathways for many drugs. nih.govnih.gov Studies monitoring its metabolites in urine have revealed large interindividual differences in metabolic rates, highlighting the polymorphic nature of drug-metabolizing enzymes. nih.gov

Its use in the Aminopyrine Breath Test allows researchers to assess how other drugs or substances affect CYP activity. nih.gov For example, it has been used to demonstrate the inhibitory effects of proton pump inhibitors like omeprazole (B731) and lansoprazole (B1674482) on CYP enzymes. nih.gov It has also been used in studies investigating drug-drug interactions, such as its ability to inhibit the metabolism of antipyrine (B355649), another pyrazolone derivative. nih.gov This utility extends to understanding how factors like diet can influence drug kinetics. nih.gov

Elucidating Remaining Mechanistic Complexities and Identifying Future Research Trajectories

Despite decades of research, mechanistic questions surrounding aminopyrine's metabolism persist. The precise mechanism of N-dealkylation by cytochrome P-450 is still debated, with evidence supporting different pathways, including hydrogen atom transfer (HAT) and single electron transfer (SET). psu.edu Further research is needed to definitively clarify the roles of these mechanisms.

Another area of active investigation is the formation of reactive intermediates during its metabolism. Aminopyrine can be oxidized by peroxidases and hypochlorous acid (produced by neutrophils) to a reactive cation radical and a highly reactive dication intermediate. acs.orgnih.gov The role of these reactive species in mediating drug-drug interactions and potential toxicity is a significant future research trajectory. nih.govacs.org For example, studies have shown that the radical of one drug, chlorpromazine, can stimulate the formation of the aminopyrine cation radical, a process known as redox mediation, which has implications for adverse drug reactions. nih.govacs.org

Future research will likely focus on:

Fully characterizing the reactive intermediates formed and their interactions with cellular macromolecules. nih.govresearchgate.net

Investigating the potential for redox cycling of aminopyrine and its metabolites to induce oxidative stress. cloudfront.netdntb.gov.uanih.govnih.gov

Exploring how genetic polymorphisms in metabolizing enzymes influence the formation of these reactive species and subsequent biological effects. nih.govmedsci.org

Utilizing aminopyrine as a scaffold or precursor in novel applications, such as the synthesis of nitrogen-doped carbon materials for catalysis in oxygen reduction reactions.

Structure

3D Structure of Parent

Properties

CAS No. |

6170-29-2 |

|---|---|

Molecular Formula |

C13H18ClN3O |

Molecular Weight |

267.75 g/mol |

IUPAC Name |

4-(dimethylamino)-1,5-dimethyl-2-phenylpyrazol-3-one;hydrochloride |

InChI |

InChI=1S/C13H17N3O.ClH/c1-10-12(14(2)3)13(17)16(15(10)4)11-8-6-5-7-9-11;/h5-9H,1-4H3;1H |

InChI Key |

ZEDWHCCELDCMBG-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C)C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aminopyrine HCl, Aminopyrine hydrochloride |

Origin of Product |

United States |

Mechanistic Studies of Aminopyrine S Biochemical Interactions

Interactions with Endogenous Reactive Species

Aminopyrine (B3395922) has been shown to be a highly efficient scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are produced during inflammatory processes.

Aminopyrine has been identified as an effective scavenger of highly reactive oxygen species, including hydroxyl radicals (HO•) and peroxyl radicals (ROO•) researchgate.net. The interaction with these radicals involves distinct chemical transformations of the aminopyrine molecule.

Table 1: Scavenging Effects of Aminopyrine on Reactive Oxygen Species

| Reactive Species | Scavenging Effect | Reaction Mechanism |

|---|---|---|

| Hydroxyl Radical (HO•) | Efficient scavenger | Demethylation, Aromatic Hydroxylation |

| Peroxyl Radical (ROO•) | Efficient scavenger | Data not available |

The interaction of aminopyrine with hypochlorous acid (HOCl), a potent oxidant produced by neutrophils, is a critical aspect of its biochemistry, with significant implications for its toxicity. This reaction leads to the formation of a reactive cation radical researchgate.net. A proposed mechanism for this oxidation involves an initial N-chlorination of the aminopyrine molecule, followed by the loss of a chlorine radical researchgate.net.

Further investigation into this reaction using stopped-flow diode array spectrophotometry has identified a highly reactive intermediate. This intermediate, with a maximum absorbance at approximately 420 nm and a half-life of about 15 milliseconds, is suggested to be a dication formed by the loss of a chloride ion from N-chloroaminopyrine nih.gov. This reactive dication is a precursor to the more stable cation radical and is also capable of reacting with water to form other products nih.gov. The formation of this reactive dication by neutrophil-derived HOCl is thought to be a key event in the mechanism of aminopyrine-induced agranulocytosis nih.gov.

Table 2: Reactivity of Aminopyrine with Hypochlorous Acid

| Reactant | Product/Intermediate | Key Findings |

|---|---|---|

| Hypochlorous Acid (HOCl) | Cation Radical, Dication Intermediate | Formation of a highly reactive dication with a half-life of ~15 ms. |

In addition to its effects on ROS, aminopyrine is a highly potent scavenger of reactive nitrogen species (RNS), such as nitric oxide (NO•) and peroxynitrite (ONOO–) researchgate.netnih.gov. These species are produced at sites of inflammation and contribute to tissue damage. In vitro studies have demonstrated that aminopyrine effectively scavenges both NO• and ONOO– researchgate.netnih.gov. The presence of bicarbonate has been observed to slightly decrease the scavenging potency of aminopyrine against these RNS nih.gov. While the high scavenging efficiency is established, specific IC50 values for these reactions were not detailed in the available literature.

Table 3: Scavenging Effects of Aminopyrine on Reactive Nitrogen Species

| Reactive Species | Scavenging Effect |

|---|---|

| Nitric Oxide (NO•) | Highly potent scavenger |

| Peroxynitrite (ONOO–) | Highly potent scavenger |

Aminopyrine is a potent inhibitor of myeloperoxidase (MPO), a key enzyme in neutrophils responsible for the production of hypochlorous acid. The inhibitory concentration (IC50) for aminopyrine's inhibition of MPO activity is approximately 1 microM or less. The mechanism of inhibition involves aminopyrine promoting the formation of Compound II, which is an inactive redox intermediate of the MPO enzyme. This action effectively halts the catalytic cycle of MPO, thereby reducing the production of HOCl.

Table 4: Inhibition of Myeloperoxidase by Aminopyrine

| Enzyme | Inhibitory Effect | IC50 | Mechanism of Action |

|---|---|---|---|

| Myeloperoxidase (MPO) | Potent inhibitor | ~1 µM or less | Promotes the formation of inactive MPO Compound II |

Mechanistic Basis of Aminopyrine-Induced Immunological Responses

The adverse effects of aminopyrine, particularly agranulocytosis, are believed to be immune-mediated. The formation of reactive metabolites is central to the initiation of these immunological responses.

The prevailing hypothesis for aminopyrine-induced immunological reactions is the hapten hypothesis. This model posits that a reactive metabolite of aminopyrine, rather than the parent drug itself, acts as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.

In the case of aminopyrine, the reactive dication formed from its oxidation by neutrophil-generated hypochlorous acid is believed to be the primary haptenic species. This highly reactive metabolite can covalently bind to proteins on the surface of neutrophils, creating neoantigens. These modified proteins are then recognized as foreign by the immune system, leading to the production of drug-dependent anti-neutrophil antibodies. The subsequent binding of these antibodies to neutrophils triggers their destruction, resulting in agranulocytosis. This mechanism is supported by the observation that aminopyrine-induced agranulocytosis involves the destruction of mature neutrophils and is mediated by these specific antibodies.

Formation of Drug-Dependent Anti-Neutrophil Antibodies and Their Mechanistic Involvement

Aminopyrine is historically linked to a severe adverse reaction known as agranulocytosis, a sharp decrease in neutrophils. The underlying mechanism is often immune-mediated and is considered a classic example of a drug-induced idiosyncratic reaction. nih.govdiff.org This "immune" or "aminopyrine" type of agranulocytosis is characterized by the formation of drug-dependent anti-neutrophil antibodies. nih.gov

The proposed mechanism involves aminopyrine or its reactive metabolites acting as a hapten. diff.org A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. In this case, aminopyrine or its derivatives are thought to bind to proteins on the surface of neutrophils. This drug-protein complex is then recognized as foreign by the immune system, leading to the production of antibodies. These antibodies are "drug-dependent" because they only bind to neutrophils in the presence of the drug. diff.org

The constant presence of aminopyrine is necessary for the continued destruction of granulocytes by these antibodies. diff.org The binding of these antibodies to neutrophils can lead to their destruction through several mechanisms, including complement-mediated cytotoxicity and opsonization, which marks them for destruction by phagocytic cells. nih.gov This immune-mediated destruction of neutrophils and their progenitors leads to the clinical presentation of agranulocytosis. diff.org

Pioneering experiments in 1952 demonstrated this mechanism when a researcher self-injected serum from a patient with aminopyrine-induced agranulocytosis along with the drug, inducing agranulocytosis in himself. This confirmed the role of a serum factor, now understood to be antibodies, in this adverse drug reaction.

Challenges and Strategies in Developing Valid Animal Models for Mechanistic Idiosyncratic Reactions

Developing valid animal models for idiosyncratic drug reactions (IDRs) like aminopyrine-induced agranulocytosis is fraught with challenges. A primary difficulty is that these reactions are, by their nature, idiosyncratic in animals as well, making them difficult to reproduce consistently. Most animal models tend to demonstrate acute toxicity, which often involves different mechanisms than the delayed, immune-mediated responses characteristic of human IDRs.

A key feature of human IDRs is the delay between the initiation of drug therapy and the onset of the reaction, which can be weeks to months. This period is thought to be necessary for the clonal expansion of specific T-lymphocytes that trigger the clinical symptoms. Replicating this delayed onset in animal models has proven to be a significant hurdle.

Furthermore, there are inherent species differences in immune responses and drug metabolism. A specific combination of Major Histocompatibility Complex (MHC) and T-cell receptors may be required for an immune response to a drug, and this is often species-specific.

Strategies to overcome these challenges include:

Utilizing specific animal strains: Certain strains of rats, for example, have been shown to be better models for specific types of immune-mediated drug reactions.

Understanding immune tolerance: It is hypothesized that in many animal models, the development of immune tolerance may limit the severity of the toxic response. Research into interventions that can break this tolerance may lead to more predictive models.

Transgenic technology: The use of transgenic animals that express human immune components could provide more relevant models for studying human-specific idiosyncratic reactions.

Despite these challenges, the development of reliable animal models is essential for testing mechanistic hypotheses and improving our ability to predict and prevent these severe adverse drug reactions.

Toxicity Mechanisms Attributed to Metabolite Formation (e.g., Formaldehyde (B43269) Liberation)

The metabolism of aminopyrine can lead to the formation of reactive metabolites that contribute to its toxicity. One significant metabolic pathway is N-demethylation, which results in the liberation of formaldehyde. Formaldehyde is a well-known toxic compound that can cause cellular damage.

The formation of formaldehyde from aminopyrine has been studied in various experimental systems. Studies have shown that the N-demethylation of aminopyrine is accompanied by the evolution of CO2, which is derived from the oxidation of the liberated formaldehyde to formate.

Glutathione (GSH) plays a crucial role in the detoxification of formaldehyde. However, studies have shown that depletion of hepatic GSH can impair the metabolism of formaldehyde formed from aminopyrine demethylation, potentially leading to increased cellular toxicity. Formaldehyde that is not detoxified can form cross-links between proteins and DNA, leading to cellular dysfunction.

The enzymes responsible for formaldehyde oxidation include mitochondrial aldehyde dehydrogenase and glutathione-dependent formaldehyde dehydrogenase. Inhibition of these enzymes can lead to an accumulation of formaldehyde, exacerbating its toxic effects.

Molecular Interactions with Biological Macromolecules

The therapeutic and toxic effects of aminopyrine are predicated on its interactions with various biological macromolecules. Spectroscopic and computational methods have been employed to elucidate the nature of these interactions.

Spectroscopic and Computational Studies of Binding Interactions with Proteins (e.g., Norfloxacin)

Spectroscopic techniques such as UV-visible and fluorescence spectroscopy have been utilized to study these interactions. nih.gov Fluorescence quenching studies have shown that AAP can bind to HSA, causing a decrease in the protein's intrinsic fluorescence. nih.gov This quenching is indicative of a direct interaction between the small molecule and the protein.

The binding parameters for the interaction of 4-aminoantipyrine (B1666024) with human serum albumin are summarized in the table below.

| Parameter | Value | Method |

| Binding Constant (Ka) | ~10^5 M^-1 | Fluorescence Spectroscopy |

| Stoichiometry (n) | 1:1 | Fluorescence Spectroscopy |

| Quenching Mechanism | Dynamic | Fluorescence Spectroscopy |

These studies indicate a 1:1 interaction with a binding constant in the order of 10^5 M^-1, suggesting a strong interaction. nih.gov Synchronous fluorescence spectra have further revealed that the tryptophan residues within the protein are particularly perturbed by this binding process. nih.gov

Characterization of Binding Forces (e.g., Ion-Pair Formation, Hydrogen Bonding, π-π Stacking, Charge-Transfer Interactions)

The binding of small molecules like aminopyrine to proteins is governed by a variety of non-covalent interactions. These forces, though individually weak, collectively contribute to the stability of the drug-protein complex.

Ion-Pair Formation (Electrostatic Interactions): These occur between oppositely charged groups on the drug and the protein. Given that aminopyrine has a tertiary amine group which can be protonated, it can form ionic bonds with negatively charged amino acid residues on a protein, such as aspartate or glutamate.

Hydrogen Bonding: This is a crucial interaction in biological systems and involves the sharing of a hydrogen atom between two electronegative atoms. The structure of aminopyrine, with its carbonyl group and nitrogen atoms, provides ample opportunity for hydrogen bond formation with suitable donor and acceptor groups on a protein.

Hydrophobic Interactions: These interactions are driven by the tendency of nonpolar molecules to aggregate in an aqueous environment. The aromatic rings in the aminopyrine structure can interact with hydrophobic pockets in a protein, displacing water molecules and leading to a thermodynamically favorable interaction.

π-π Stacking: This is a specific type of non-covalent interaction that occurs between aromatic rings. The pyrazolone (B3327878) ring of aminopyrine can engage in π-π stacking with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan in a protein's binding site.

Charge-Transfer Interactions: These interactions involve the transfer of electronic charge from an electron-donating group to an electron-accepting group. The electron-rich aromatic system of aminopyrine can potentially participate in charge-transfer interactions with suitable amino acid residues.

The combination and geometry of these forces determine the specificity and affinity of aminopyrine's binding to its target macromolecules.

Structure Activity Relationship Sar Studies and Molecular Modeling of Aminopyrine and Derivatives

Quantitative Structure-Activity Relationships (QSAR) Derivations

Quantitative Structure-Activity Relationship (QSAR) studies are a fundamental aspect of medicinal chemistry that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of novel compounds and for providing insights into their mechanism of action.

The inhibitory effects of various compounds on enzymes can be quantitatively analyzed to understand how different structural features contribute to their potency. For instance, a study on the inhibition of aminopyrine (B3395922) N-demethylase activity by a series of 82 benzimidazole derivatives led to the development of a QSAR model. This model successfully described up to 87% of the variance in the data, highlighting the importance of hydrophobic and electronic effects, as well as the molar refractivity of the substituent at the 2-position of the benzimidazole ring. nih.gov This demonstrates that specific substitutions on related heterocyclic structures can significantly modulate their interaction with enzymes involved in the metabolism of compounds like aminopyrine.

Furthermore, studies on benzothiazole derivatives have also shed light on their potential as enzyme inhibitors. For example, a series of novel benzothiazole-chalcones were synthesized and evaluated for their inhibitory effects on human carbonic anhydrases (hCA-I and hCA-II). nih.gov The results indicated that these compounds exhibited inhibitory activity in the micromolar range. nih.gov Similarly, newly synthesized benzothiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in Alzheimer's disease. anadolu.edu.trrsc.org One particular compound from this series demonstrated significant inhibitory activity against both AChE and MAO-B, with IC50 values of 23.4 ± 1.1 nM and 40.3 ± 1.7 nM, respectively. anadolu.edu.trrsc.org

In a direct comparison of enzyme inhibition, aminopyrine was found to be a more effective inhibitor of human carbonic anhydrase isoforms (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) than its parent compound, antipyrine (B355649). dergipark.org.tr This increased efficacy is attributed to the presence of the tertiary amine moiety at the C4 position of the heterocyclic scaffold in aminopyrine. dergipark.org.tr The IC50 values for aminopyrine against hCA I and hCA II were found to be 31.20 nM and 29.90 nM, respectively. dergipark.org.tr

The following table summarizes the inhibitory activities of aminopyrine and related heterocyclic compounds against various enzymes.

| Compound/Derivative Class | Target Enzyme | IC50 Values | Reference |

| Benzimidazole Derivatives | Aminopyrine N-demethylase | QSAR model developed | nih.gov |

| Benzothiazole-Chalcones | hCA-I | 4.15-5.47 µM | nih.gov |

| Benzothiazole-Chalcones | hCA-II | 2.56-4.58 µM | nih.gov |

| Benzothiazole Derivative (Compound 4f) | Acetylcholinesterase (AChE) | 23.4 ± 1.1 nM | anadolu.edu.trrsc.org |

| Benzothiazole Derivative (Compound 4f) | Monoamine Oxidase B (MAO-B) | 40.3 ± 1.7 nM | anadolu.edu.trrsc.org |

| Aminopyrine | hCA I | 31.20 nM | dergipark.org.tr |

| Aminopyrine | hCA II | 29.90 nM | dergipark.org.tr |

The biological activity of a compound is intrinsically linked to its physicochemical properties, such as hydrophobicity, electronic effects, and steric factors. QSAR models formalize this relationship by creating mathematical equations that correlate these parameters with activity. nih.gov

In the QSAR study of benzimidazole derivatives as inhibitors of aminopyrine N-demethylase, the model derived demonstrated a clear correlation between the hydrophobic and electronic characteristics of the substituents and their inhibitory potency. nih.gov This implies that modulating these properties can lead to more effective enzyme inhibitors.

The general principle of QSAR is that changes in the structural properties of a molecule will lead to corresponding changes in its biological activity. nih.gov These models provide valuable information for drug design and medicinal chemistry. nih.gov For a set of molecules, a reliable QSAR model requires a defined and known biological activity value that can be correlated with the calculated molecular descriptors. nih.gov

Pharmacochemical Principles of Structural Modifications

The systematic structural modification of a lead compound is a cornerstone of drug discovery. By understanding the pharmacochemical principles that govern these modifications, chemists can rationally design new molecules with improved efficacy and selectivity.

The nature and position of substituents on a core scaffold can have a profound impact on the biological activity of the resulting derivatives. This is particularly evident in the study of pyrazolone (B3327878) derivatives, the structural class to which aminopyrine belongs, and their antifungal properties. The pyrazolone structural motif is a key component in various drugs targeting different biological endpoints. nih.gov

Studies on pyrazole analogs have shown that the introduction of different functional groups can significantly influence their antifungal activity. For instance, in a series of nitrophenyl-pyrazole substituted Schiff bases, the relative position of the nitro group was found to play a crucial role in the antifungal activity against Candida albicans. The compound with the 2-nitrophenyl substituent was considerably more active than the derivatives with 3- or 4-nitrophenyl groups. nih.gov

The following table illustrates the effect of substituent position on the antifungal activity of pyrazole derivatives against C. albicans.

| Compound | Substituent Position | Antifungal Activity | Reference |

| 2a | 2-nitrophenyl | More Active | nih.gov |

| 2b | 3-nitrophenyl | Less Active | nih.gov |

| 2c | 4-nitrophenyl | Less Active | nih.gov |

Rational drug design leverages the understanding of a biological target's structure and the mechanism of action of a lead compound to design more potent and selective molecules. frontiersin.org The pyrazole ring, a key component of aminopyrine, is a privileged structure in drug development due to its wide range of biological activities. frontiersin.org

An integrated approach combining combinatorial chemistry, molecular docking, and deep learning has been used to design and synthesize novel pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov This strategy involved generating a large virtual library of pyrazole-based structures, followed by virtual screening to identify the most promising candidates for synthesis and testing. nih.gov This highlights how modern computational tools can accelerate the discovery of new therapeutic agents based on established pharmacophores like the pyrazole nucleus.

Computational Approaches in Structure-Activity Relationship Elucidation

Computational methods have become indispensable in modern drug discovery, providing powerful tools to investigate and predict the structure-activity relationships of drug candidates. These approaches range from molecular docking simulations to the development of complex 3D-QSAR models.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode of a ligand (e.g., an aminopyrine derivative) within the active site of a target protein.

A molecular docking study of aminopyrine with several enzymes, including carbonic anhydrases and cholinesterases, supported the experimental findings that it is a potent inhibitor. dergipark.org.tr The study revealed the possible interactions between aminopyrine and the amino acid residues in the active sites of these enzymes. For instance, the lowest binding free energy for aminopyrine was observed with hCA II and BuChE, with values of -6.97 and -7.29 kcal/mol, respectively. dergipark.org.tr

The following table summarizes the estimated binding free energies of aminopyrine with various enzymes from a molecular docking study.

| Enzyme | Estimated Binding Free Energy (kcal/mol) | Reference |

| hCA I | -6.85 | dergipark.org.tr |

| hCA II | -6.97 | dergipark.org.tr |

| AChE | -7.12 | dergipark.org.tr |

| BuChE | -7.29 | dergipark.org.tr |

These computational insights are invaluable for understanding the molecular basis of a drug's activity and for guiding the design of new analogs with improved binding affinity and selectivity.

Aminopyrine As a Biochemical Research Probe and Tool

Applications in Assessing Hepatic Metabolic Function

Aminopyrine (B3395922) serves as a key substrate in dynamic liver function tests, offering a quantitative measure of the liver's metabolic capacity, a concept often referred to as the "functional hepatic mass". kibion.com These tests are crucial for diagnosing, staging, and managing various liver pathologies.

The Aminopyrine Breath Test (ABT) is a non-invasive method used to quantitatively assess the metabolic function of the liver. nih.govnih.gov The test relies on the hepatic metabolism of aminopyrine, which is primarily executed by the N-demethylation process. nih.gov

The procedure involves the administration of aminopyrine labeled with a stable isotope, carbon-13 (¹³C), at its N-dimethylamino group. kibion.com In the liver, aminopyrine undergoes a two-step N-demethylation catalyzed by cytochrome P-450 (CYP) monooxygenases, specifically involving isoforms such as CYP2C19, CYP1A2, and CYP3A4. kibion.comseahorse-labs.com This metabolic process cleaves the methyl groups, producing formaldehyde (B43269) and amino-antipyrine. kibion.com The resulting formaldehyde is further oxidized to bicarbonate, which then enters the body's bicarbonate pool and is eventually exhaled as ¹³CO₂. kibion.com

The rate of ¹³CO₂ appearance in the exhaled breath directly reflects the rate of aminopyrine N-demethylation in the liver. nih.gov By measuring the concentration of ¹³CO₂ in breath samples collected over a period of time, researchers can quantify the activity of the hepatic microsomal enzyme system. nih.gov A biexponential decline in the rate of labeled CO₂ exhalation is typically observed, with a fast phase representing the first demethylation and a slower phase for the second. nih.gov

The results of the ABT are often expressed as the percentage of the administered ¹³C dose recovered in the breath over a specific time, commonly 2 hours. nih.gov

Table 1: Aminopyrine Breath Test Results in Various Liver Conditions

| Condition | Mean % of ¹⁴C Dose Excreted in 2 hours (± SD) | Significance vs. Controls |

| Control Subjects | 7.0% (± 1.3) | N/A |

| Portal Cirrhosis | 2.6% (± 1.2) | P < 0.01 |

| Fatty Liver | 4.7% (± 1.1) | P < 0.01 |

| Hepatitis | 2.6% (± 1.4) | P < 0.01 |

| Hepatic Malignancy | 3.5% (± 1.8) | P < 0.01 |

| Cholestasis (non-malignant) | Normal in 16 of 24 subjects | Not consistently significant |

This table presents data from a study using ¹⁴C-labeled aminopyrine, which functions on the same metabolic principle as the ¹³C-ABT. The data illustrates the test's ability to discriminate between healthy liver function and various hepatocellular diseases. nih.gov

Studies have demonstrated a strong correlation between ABT results and the severity of liver disease as classified by systems like the Child-Pugh score. nih.gov As liver dysfunction worsens, the rate of aminopyrine metabolism decreases, leading to a progressive and statistically significant impairment of the ABT result. nih.gov

Furthermore, the ABT has been compared with other dynamic liver function tests, such as the indocyanine green (ICG) clearance test. A good correlation has been found between the ABT and ICG systemic clearance, as well as with ICG intrinsic clearance, a measure that is independent of hepatic blood flow. nih.gov This strengthens the concept that the ABT is a reliable, non-invasive tool for assessing the liver's intrinsic metabolic reserve. nih.govnih.gov The test's ability to quantify hepatic functional reserve makes it superior to many conventional static liver tests in forecasting prognosis. nih.gov

The quantitative nature of the ABT makes it particularly useful for monitoring the progression of chronic liver diseases, such as chronic hepatitis and cirrhosis. kibion.comnih.gov In conditions like chronic active hepatitis and alcoholic cirrhosis, patients typically show reduced ABT values, indicating defective microsomal function. nih.gov

The test is sensitive enough to detect even early stages of liver disease. kibion.com For instance, in patients with chronic hepatitis C, the ABT can be used to quantify disease progression. kibion.comseahorse-labs.com Studies have established cut-off values that correlate with different stages of liver fibrosis, allowing for non-invasive staging. kibion.com In patients with alcoholic cirrhosis, the ABT has been shown to be a sensitive method for detecting early, compensated cirrhosis, which is crucial for patient management given the poor prognosis after decompensation occurs. nih.gov

Research has shown that in patients with compensated cirrhosis, mean ¹⁴CO₂ excretion was significantly lower (1.6%) compared to those with histologically normal livers (6.8%) or fatty change (4.3%). nih.gov The test can also track changes in liver function over time; for example, abnormal ABT results in patients with hepatitis have been observed to return to normal as the condition resolves. nih.gov

Table 2: Representative Cut-off Values for ¹³C-Aminopyrine Breath Test in Staging Liver Disease

| Condition/Fibrosis Stage | dose/hr (‰) at 30 min | % cum. dose at 120 min |

| Fibrosis stages 0/1/2 | 6.62 - 7.10 (± 2.9) | 9.21 - 10.06 (± 3.8) |

| Fibrosis stages 3 / 4 | 2.48 - 3.13 (± 1.2) | 3.62 - 4.56 (± 2.0) |

| Cirrhosis, established | 2.48 (± 1.2) | 3.68 (± 1.9) |

This table provides typical cut-off values that help differentiate between mild/moderate fibrosis and severe fibrosis or established cirrhosis, demonstrating the test's utility in disease staging. kibion.com

Use as a Substrate in Enzyme Kinetic and Mechanistic Assays

Beyond its clinical applications, aminopyrine is a standard substrate in laboratory settings for studying enzyme kinetics and metabolic pathways.

Aminopyrine N-demethylase activity is a classic parameter measured in biochemical pharmacology to characterize hepatic drug metabolism. nih.gov Assays typically measure the rate of formaldehyde produced from aminopyrine when incubated with liver microsomes or whole homogenates. nih.gov

Studies using isolated primary hepatocytes have shown that the rate of aminopyrine N-demethylation increases linearly with time and is proportional to the concentration of cells. nih.gov Interestingly, non-linear kinetics (non-Michaelis-Menten) were observed in hepatocytes and microsomal preparations from control rats. nih.gov However, when hepatocytes were prepared from animals pretreated with phenobarbital, a known inducer of cytochrome P450 enzymes, the N-demethylase activity increased and exhibited typical Michaelis-Menten kinetics. nih.gov This demonstrates aminopyrine's utility in studying the effects of enzyme inducers.

The monitoring of metabolite exhalation rates in vivo after administration of labeled aminopyrine has also been used to determine its demethylation kinetics. nih.gov Such studies have confirmed that pretreatment with enzyme inducers like phenobarbital markedly influences both the first and second demethylation steps, consistent with enhanced mixed-function oxidase activity. nih.gov

Aminopyrine serves as a valuable probe for investigating the activity of the mixed-function oxidase (MFO) system, also known as the microsomal drug-metabolizing enzyme system. nih.govtaylorandfrancis.com This system, which includes the cytochrome P450 enzymes, is a major pathway for metabolizing and eliminating drugs and other foreign compounds. taylorandfrancis.com

The N-demethylation of aminopyrine is a reaction catalyzed by this MFO system. nih.gov Therefore, the rate of aminopyrine metabolism is a direct index of the MFO system's activity. nih.gov Researchers can assess the impact of various compounds on this critical detoxification pathway by measuring their effect on aminopyrine demethylase activity. For example, the administration of inhibitors of microsomal MFOs, such as SKF 525-A, causes a significant decrease in hepatic aminopyrine N-demethylase activity. nih.gov This inhibitory effect can be quantified in vitro, making aminopyrine a useful tool in quantitative structure-activity relationship (QSAR) studies for potential enzyme inhibitors.

Broader Research Applications of Aminopyrine

Aminopyrine and its derivatives have served as valuable probes in a variety of biochemical research applications. Its metabolic pathway and the reactivity of its metabolites have been leveraged to develop assays and study fundamental biological processes. These applications extend from its use in colorimetric assays to its role as a tool for investigating drug metabolism and the influence of circadian rhythms on metabolic functions.

Chromogenic Reagent in Colorimetric Assays for Various Analytical Targets

While aminopyrine hydrochloride itself is not directly used as a chromogenic reagent, its primary metabolite, 4-aminoantipyrine (B1666024) (4-AAP), is a well-established and widely utilized chromogenic reagent in colorimetric assays. This application is particularly prominent in enzymatic assays that produce hydrogen peroxide. The reaction, often catalyzed by horseradish peroxidase (HRP), involves the oxidative coupling of 4-AAP with a phenolic compound or an aniline derivative to form a colored product, typically a quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of the analyte, allowing for quantitative measurement using spectrophotometry.

This principle is the basis for the determination of a wide range of analytical targets. For instance, it is a cornerstone of assays for measuring the activity of oxidoreductase enzymes that produce hydrogen peroxide, such as glucose oxidase and cholesterol oxidase. Consequently, this allows for the quantification of glucose and cholesterol in biological samples. The method has also been adapted for the determination of residual hydrogen peroxide in food products. nih.govjuniperpublishers.com

The general reaction scheme for the 4-AAP-based colorimetric assay is as follows:

Step 1: Enzymatic reaction produces hydrogen peroxide (H₂O₂).

Example: Glucose + O₂ + H₂O --(Glucose Oxidase)--> Gluconic Acid + H₂O₂

Step 2: Oxidative coupling of 4-AAP and a coupler in the presence of H₂O₂ and peroxidase.

H₂O₂ + Phenolic Compound + 4-AAP --(Peroxidase)--> Quinoneimine Dye + H₂O

The resulting dye exhibits a distinct color, which can be measured at a specific wavelength. The choice of the phenolic or aniline coupler can influence the color and sensitivity of the assay.

Table 1: Examples of Analytical Targets for 4-Aminoantipyrine-Based Colorimetric Assays

| Analytical Target | Enzymatic System | Coupler Compound | Wavelength of Maximum Absorbance (λmax) |

| Glucose | Glucose Oxidase / Peroxidase | Phenol | 505 nm |

| Cholesterol | Cholesterol Oxidase / Peroxidase | Phenol | 500 nm |

| Uric Acid | Uricase / Peroxidase | 3,5-Dichloro-2-hydroxybenzenesulfonic acid (DCHBS) | 520 nm |

| Phenols | Peroxidase | - | 510 nm |

Tool for Studying Xenobiotic Metabolism and Detoxification Pathways

Aminopyrine has been extensively used as a model compound to investigate the function of xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) mixed-function oxidase system. The metabolism of aminopyrine, primarily through N-demethylation, is a direct measure of the activity of certain CYP isoforms. This has made the aminopyrine N-demethylase assay a standard method in pharmacological and toxicological research to assess liver function and the induction or inhibition of drug-metabolizing enzymes. researchgate.netnih.gov

The primary metabolic pathways of aminopyrine involve the sequential removal of its two methyl groups, a process catalyzed by CYP enzymes. The rate of formation of the metabolites, monomethylaminoantipyrine and 4-aminoantipyrine, reflects the activity of these enzymes. The aminopyrine breath test, which measures the exhalation of radiolabeled CO₂ after administration of radiolabeled aminopyrine, is a non-invasive method to assess hepatic metabolic function in vivo. nih.govosti.gov

Research has identified several human hepatic P450 isoforms that contribute to the N-demethylation of aminopyrine. Notably, CYP2C19 has been shown to be highly efficient in this process. Other isoforms such as CYP2C8, CYP2D6, and CYP1A2 also participate in its metabolism. nih.gov The study of aminopyrine metabolism has been crucial in understanding interindividual variations in drug metabolism, which can be attributed to genetic polymorphisms in CYP enzymes. nih.gov

Table 2: Kinetic Parameters of Aminopyrine N-demethylation by Human Cytochrome P450 Isoforms

| CYP Isoform | Km (mM) | Vmax (nmol/min/nmol P450) |

| CYP1A2 | 10.2 | 1.8 |

| CYP2C8 | 17.4 | 12.5 |

| CYP2C19 | 1.0 | 7.7 |

| CYP2D6 | 12.5 | 3.6 |

Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. A lower Km indicates a higher affinity of the enzyme for the substrate. Vmax (maximum reaction velocity) represents the maximum rate of the reaction. nih.gov

Investigations into Circadian Rhythms Influencing Metabolic Rates

The metabolism of aminopyrine has been observed to exhibit significant diurnal variations, making it a useful probe for studying the influence of circadian rhythms on metabolic processes. nih.govnih.gov The body's internal biological clock, located in the suprachiasmatic nucleus of the hypothalamus, orchestrates daily rhythms in various physiological functions, including the expression and activity of drug-metabolizing enzymes in the liver. deannaminich.com

Studies have demonstrated that the metabolic clearance of aminopyrine and its half-life can vary depending on the time of day it is administered. For instance, research in human volunteers has shown that the salivary half-life of aminopyrine is longer in the evening compared to the morning, corresponding to a decrease in its metabolic clearance rate. nih.gov These rhythmic changes in aminopyrine metabolism are thought to reflect the circadian oscillations of the hepatic cytochrome P450 enzymes responsible for its biotransformation.

These findings have implications for chronopharmacology, a field that aims to optimize drug therapy by timing administration according to the body's circadian rhythms. By understanding the daily fluctuations in the enzymes that metabolize drugs like aminopyrine, it may be possible to enhance therapeutic efficacy and minimize adverse effects.

Table 3: Diurnal Variation in Aminopyrine Metabolism

| Parameter | 8:00 A.M. | 8:00 P.M. |

| Salivary Half-life (t½) | 1.4 ± 0.3 hr | 2.1 ± 0.7 hr |

| Metabolic Clearance Rate | 418.2 ± 152.0 ml/min | 335.3 ± 107.6 ml/min |

Data from a study in normal male volunteers, presented as mean ± standard deviation. nih.gov

Environmental Fate and Degradation Mechanisms of Aminopyrine

Environmental Occurrence and Distribution

Aminopyrine (B3395922), a phenazone-type analgesic, has been identified as an environmental contaminant in various water systems. Its presence is a result of widespread use and subsequent discharge into the environment. Studies have confirmed the detection of aminopyrine and its metabolites in wastewater treatment plant effluents, environmental water bodies, and even in drinking water resources nih.gov. For instance, monitoring of tap water in Beijing, China, revealed the presence of aminopyrine at concentrations ranging from

Table 1: Detection of Aminopyrine in Aquatic Systems

| Location | Water Source | Concentration Range (ng/L) | Reference |

|---|---|---|---|

| Beijing, China | Tap Water | 0.37–1.15 | nih.gov |

| General Environment | Wastewater Treatment Plant Effluents | μg L⁻¹ concentrations | nih.gov |

| General Environment | Environmental Water Bodies | sub μg L⁻¹ concentrations (for metabolites) | nih.gov |

The introduction of aminopyrine into the environment occurs through various point and non-point sources, stemming from both industrial and agricultural activities. A primary pathway is the excretion of the unmetabolized drug and its metabolites from humans and animals, which then enters municipal sewage systems rsc.org. Wastewater treatment plants (WWTPs) are often not specifically designed to eliminate such micropollutants, leading to their discharge into surface waters rsc.orgnih.gov.

Industrial sources include effluents from pharmaceutical manufacturing facilities and research and development activities where a diverse range of compounds are used and can be discharged into wastewater streams nih.gov. Improper disposal, such as the flushing of unused or expired medications, also contributes to the environmental load rsc.org.

Agricultural sources are also significant. The use of animal manure or WWTP sludge as fertilizer can introduce aminopyrine and other pharmaceutical residues into the soil nih.gov. From there, these contaminants can be transported into surface and groundwater through agricultural runoff and leaching, particularly after rainfall nih.govrsc.org. Leaking septic tanks and leachates from landfills are other potential contributors to the contamination of water resources nih.gov.

Mechanisms of Environmental Transformation

The degradation of aminopyrine in the aquatic environment can be significantly influenced by photochemical processes. Studies involving the combination of ultraviolet (UV) light and chloramine (B81541) have elucidated several key degradation pathways. While chloramine alone is largely ineffective, its combination with UV light greatly enhances the degradation of aminopyrine nih.gov. The primary reactive species responsible for this degradation is the hydroxyl radical (HO•) nih.gov.

The identified photochemical transformation pathways for aminopyrine include:

Hydroxylation: The addition of hydroxyl groups to the molecule.

Deacetylation: The removal of an acetyl group.

Dephenylization: The cleavage of the phenyl group from the pyrazolone (B3327878) ring.

Demethylation: Specifically observed in the tertiary amine group of the aminopyrine molecule nih.gov.

These transformation processes break down the parent compound into various intermediate products, altering its chemical structure and environmental persistence nih.gov.

Table 2: Factors Influencing Aminopyrine Degradation by UV/Chloramine

| Factor | Effect on Degradation Rate | Reference |

|---|---|---|

| pH increase (6.5 to 10) | Decrease | nih.gov |

| Presence of Carbonate (HCO₃⁻) | Inhibition | nih.gov |

| Presence of Chloride (Cl⁻) | Inhibition | nih.gov |

| Presence of Natural Organic Matter (NOM) | Inhibition | nih.gov |

Microbial activity is a crucial mechanism for the natural attenuation of aminopyrine in the environment. Research has led to the isolation of specific bacterial strains capable of utilizing aminopyrine as their sole source of carbon tandfonline.com. Strains of Phenylobacterium immobilis, originally isolated from soil, have been shown to effectively degrade the compound tandfonline.comtandfonline.com.

The primary site of microbial metabolism is the benzene (B151609) ring of the aminopyrine molecule tandfonline.com. The proposed degradation pathway involves several steps:

The initial attack on the phenyl moiety is carried out by a dioxygenase, which incorporates an oxygen molecule to form a dihydrodiol derivative tandfonline.com.

This intermediate is then dehydrogenated to form a catechol derivative tandfonline.com.

The catechol ring subsequently undergoes cleavage, leading to the formation of 2-pyrone-6-carboxylic acid and the heterocyclic portion of the original aminopyrine molecule tandfonline.comtandfonline.com.

This metabolic pathway demonstrates a fundamental difference from mammalian metabolism, where the heterocyclic moiety, rather than the benzene ring, is the primary site of transformation tandfonline.com.

Factors Influencing Environmental Persistence and Mobility

The environmental persistence and mobility of aminopyrine hydrochloride are governed by a combination of its intrinsic molecular properties and the characteristics of the surrounding environmental matrix. Factors such as the compound's molecular structure, its susceptibility to various degradation mechanisms, and the influence of environmental parameters like pH and ionic strength collectively determine its stability, transformation, and ultimate fate in ecosystems.

Influence of Molecular Structure and Functional Groups on Degradability

The molecular structure of aminopyrine, a pyrazolone derivative with the chemical formula C₁₃H₁₇N₃O, is central to its environmental degradation. researchgate.netscbt.com The molecule's stability and reactivity are dictated by its core pyrazolone ring, a phenyl group, two methyl groups, and a tertiary dimethylamino group. researchgate.netchemicalbook.com These functional groups serve as active sites for various degradation reactions.

Degradation pathways for aminopyrine have been identified as hydroxylation, deacetylation, and dephenylization. chemicalbook.comnih.gov A key degradation mechanism involves the demethylation of the tertiary amine group, a common reaction for pharmaceuticals with this functional moiety. nih.gov Under acidic hydrolysis conditions, aminopyrine can degrade to form a free aromatic amine, a significant transformation as this class of compounds can be of toxicological concern. researchgate.net The compound is reported to be labile under acidic, neutral, and alkaline hydrolytic conditions. researchgate.net While some research indicates stability to photolytic stress, other sources suggest it can deteriorate in sunlight, indicating that photodegradation may be a relevant pathway depending on conditions. chemicalbook.comresearchgate.net The presence of moisture can facilitate reactions with weak oxidizing agents, leading to its breakdown. chemicalbook.com

Determination of Degradation Rates and Potential for Bioaccumulation in Ecological Systems

The rate at which aminopyrine degrades in the environment is a critical factor in assessing its persistence. While specific half-lives in environmental compartments like soil and water are not extensively detailed in the available literature, studies on advanced oxidation processes provide insight into its degradability. For instance, during UV/chloramine treatment, the degradation of aminopyrine is significantly accelerated compared to treatment with chloramine alone. nih.gov In this process, the hydroxyl radical (HO•) has been identified as the primary contributor to its degradation. nih.govresearchgate.net

The rate of degradation is influenced by various factors, including the concentration of reactants. The observed first-order rate constant (kobs) for aminopyrine degradation increases with a higher dosage of chloramine (NH₂Cl), eventually reaching a plateau at concentrations between 0.2-0.5 mM. nih.govresearchgate.net

Currently, specific data on the bioaccumulation potential of aminopyrine in ecological systems, such as its bioconcentration factor (BCF), is limited. Bioaccumulation is the process by which a chemical accumulates in an organism at a higher concentration than in the surrounding environment. researchgate.net For many pharmaceuticals, properties like the octanol-water partition coefficient (Kow) are used to predict this potential, but detailed experimental studies on aminopyrine are not widely reported. The lack of such data represents a gap in the comprehensive environmental risk assessment of the compound.

Effects of Environmental Parameters (e.g., pH, Ionic Strength) on Compound Stability

Environmental parameters, particularly pH and the presence of other ions, significantly affect the stability and degradation rate of aminopyrine. The pH of the surrounding medium can alter the ionization state of the molecule and catalyze various chemical reactions, including hydrolysis and oxidation. ajpojournals.org

Interactive Data Table: Effect of pH on Aminopyrine Degradation Rate

The table below shows the observed first-order rate constant (k_obs) for aminopyrine degradation at different pH values during a UV/NH₂Cl oxidation process, illustrating the compound's increased stability at higher pH levels under these conditions.

| pH | k_obs (cm²/mJ⁻¹) |

| 6.0 | 1.48 x 10⁻³ |

| 7.0 | 9.35 x 10⁻⁴ |

| 8.0 | 8.31 x 10⁻⁴ |

| Data sourced from a study on isopropylphenazone and aminopyrine degradation by UV/NH₂Cl oxidation. researchgate.net |

In addition to pH, the presence of other substances in the water matrix can impact aminopyrine's degradation. Background components such as carbonate (HCO₃⁻), chloride (Cl⁻), and natural organic matter (NOM) have been shown to inhibit the degradation of aminopyrine. nih.gov The specific influence of ionic strength on aminopyrine's stability is not well-documented, although it is a known factor that can affect the stability and reaction rates of chemical compounds in aqueous solutions. researchgate.netsemanticscholar.org

Historical Context and Evolution of Aminopyrine Research

Early Therapeutic Prominence and Broad Application

Initially marketed under the trade name Pyramidon, aminopyrine (B3395922) gained widespread acceptance for its potent analgesic, antipyretic, and anti-inflammatory properties. chemicalbook.compatsnap.comdrugbank.com Its effectiveness in treating conditions such as rheumatic fever and rheumatoid arthritis made it a favored choice among physicians. chemicalbook.com A significant factor contributing to its broad application across many countries was its low cost, making it an accessible option for a wide range of patients. chemicalbook.comsemanticscholar.org The compound was valued for its strong efficacy in an era with limited therapeutic alternatives for pain and inflammation management. chemicalbook.comnih.gov

Table 1: Therapeutic Profile of Aminopyrine in its Prominent Era

| Property | Description | Common Applications |

|---|---|---|

| Analgesic | Effective in relieving pain. | Neuritis, Common Colds |

| Antipyretic | Potent in reducing fever. | Intractable Fever |

| Anti-inflammatory | Useful in reducing inflammation. | Rheumatism, Rheumatoid Arthritis |

Paradigm Shift in Research Focus Driven by Mechanistic Discoveries of Adverse Interactions

The widespread use of aminopyrine began to decline in the 1930s with the emergence of reports linking the drug to a severe and often fatal condition known as agranulocytosis, a sharp decrease in white blood cells. chemicalbook.comnih.govpatsnap.com This discovery marked a critical turning point, shifting the focus of research from its therapeutic benefits to the mechanisms underlying its toxicity. nih.gov

Subsequent investigations revealed that the toxicity was not caused by the parent compound itself but by its metabolic activation in the body. researchgate.netfrontiersin.org Research into its biotransformation identified that aminopyrine is metabolized by cytochrome P450 (CYP450) enzymes in the liver. chemicalbook.comdrugbank.com This process was found to generate reactive metabolites that are more toxic than the original drug. researchgate.net The primary mechanism of toxicity was identified as an immune-mediated reaction in susceptible individuals, where the drug or its metabolites trigger a hypersensitivity response that leads to the destruction of granulocytes. chemicalbook.comnih.govfrontiersin.org This understanding of bioactivation and immune-system involvement explained the idiosyncratic nature of the adverse reaction. researchgate.netfrontiersin.org

Table 2: Key Research Findings on Aminopyrine's Adverse Interaction Mechanisms

| Research Area | Key Findings | Implication |

|---|---|---|

| Hematotoxicity | Linked to agranulocytosis and aplastic anemia. chemicalbook.comnih.gov | Identified a life-threatening risk. |

| Metabolic Activation | Metabolized by Cytochrome P450 enzymes to form reactive intermediates. chemicalbook.comresearchgate.net | Revealed that toxicity is caused by metabolites, not the parent drug. |

| Immunotoxicity | Agranulocytosis is caused by a hypersensitivity mechanism in some patients. chemicalbook.comnih.gov | Explained the unpredictable, person-specific nature of the adverse effect. |

Impact of Academic Research Findings on Regulatory Decisions and Clinical Practice

The accumulating scientific evidence of aminopyrine's potential to cause fatal blood dyscrasias prompted regulatory agencies worldwide to re-evaluate its safety. chemicalbook.comnih.gov The robust findings from academic and clinical research directly led to significant changes in its legal and clinical status.

Beginning in the 1960s and 1970s, many Western nations withdrew aminopyrine from the market. chemicalbook.com Citing the risk of blood dyscrasias stemming from a hypersensitivity mechanism, the Committee on the Safety of Drugs of the Japanese Pharmaceutical Affairs Bureau ordered its withdrawal in Japan in 1986. chemicalbook.comsemanticscholar.org Subsequently, the drug was banned or its use severely restricted in numerous other countries, including the United States, Australia, India, and several European nations. chemicalbook.com These regulatory actions, grounded in scientific research, effectively ended the widespread clinical use of aminopyrine and highlighted the critical role of post-marketing surveillance and mechanistic research in ensuring drug safety. wikipedia.org

Table 3: Timeline of Regulatory Actions Concerning Aminopyrine

| Year/Period | Jurisdiction/Country | Action Taken | Rationale |

|---|---|---|---|

| 1930s | Global Scientific Community | Recognition of Agranulocytosis Link. nih.gov | Reports of severe blood disorders in patients. |

| 1960s-1970s | Many Western Countries | Withdrawn from the market. chemicalbook.com | Growing evidence of severe adverse effects. |

| 1986 | Japan | Forbidden for use. chemicalbook.comsemanticscholar.org | Official order due to risk of blood dyscrasias. |

| Post-1980s | USA, UK, India, France, etc. | Banned or Withdrawn. chemicalbook.com | Concerns over fatal side effects like agranulocytosis. |

Persistent Relevance in Fundamental Biochemical and Pharmacological Research as a Model Compound

Despite its removal from clinical practice, aminopyrine found a new and lasting role in fundamental scientific research. Its well-characterized metabolism by hepatic enzymes made it an ideal model compound for studying liver function and drug metabolism. chemicalbook.comnih.gov

Specifically, aminopyrine is widely used as a probe substrate to measure the activity of the cytochrome P450 enzyme system, particularly the CYP3A4 isozyme. chemicalbook.com The "aminopyrine breath test," which measures the rate of N-demethylation of isotopically-labeled aminopyrine, became a valuable, non-invasive method for assessing hepatic microsomal function. drugbank.comnih.gov This test has been employed in research to evaluate the functional capacity of the liver in various disease states, such as alcoholic hepatitis, and to predict short-term survival. nih.gov The study of its metabolic pathways continues to provide insights into interindividual differences in drug biotransformation and the mechanisms of drug-induced toxicities. nih.gov

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Aminopyrine hydrochloride in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) is widely used. For example, a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase of monopotassium phosphate solution and methanol (60:40) at 215 nm UV detection provides reliable quantification . System suitability tests using aminopyrine as a reference standard can ensure resolution ≥7 between analyte peaks (e.g., when co-eluted with cetirizine) . Validation parameters (precision, linearity, LOD/LOQ) should adhere to ICH guidelines.

Q. How is Aminopyrine hydrochloride metabolized in hepatic systems, and how can this inform pharmacokinetic studies?

- Methodological Answer : Aminopyrine undergoes hepatic demethylation via cytochrome P450 enzymes (CYP2C19, CYP1A2), producing formaldehyde and 13CO₂, which is exhaled and measured in breath tests . Researchers should use 13C-labeled aminopyrine to track metabolite formation kinetics. This method is non-invasive and correlates with functional hepatic mass, making it suitable for assessing liver disease progression or drug-induced hepatotoxicity .

Q. What are the critical parameters for ensuring stability of Aminopyrine hydrochloride in experimental solutions?

- Methodological Answer : Stability studies should evaluate pH sensitivity (e.g., degradation in acidic vs. neutral buffers), light exposure, and temperature. For example, store solutions in amber vials at 4°C and avoid prolonged exposure to temperatures >25°C. Use UV-spectroscopy or HPLC to monitor degradation products like 4-aminoantipyrine .

Advanced Research Questions

Q. How can dissolution testing protocols for Aminopyrine hydrochloride-containing tablets be optimized to predict bioequivalence?

- Methodological Answer : Employ the paddle method (USP Apparatus 2) with 900 mL of 0.1 M HCl at 50 rpm to mimic gastric conditions . Sampling intervals (e.g., 10, 20, 30 minutes) should align with the drug’s pharmacokinetic profile. Use similarity factors (f₂ >50) to compare dissolution curves across batches. Adjust excipient ratios (e.g., disintegrants like croscarmellose sodium) to address inter-batch variability .

Q. What experimental strategies resolve contradictions between in vitro and in vivo metabolic data for Aminopyrine hydrochloride?

- Methodological Answer : Discrepancies often arise from enzyme saturation or species-specific CYP activity. Conduct parallel studies:

- In vitro : Use human liver microsomes with NADPH cofactors to measure Vmax/Km.

- In vivo : Administer 13C-aminopyrine breath tests to healthy volunteers and correlate CO₂ excretion rates with microsomal activity .

Statistical modeling (e.g., physiologically based pharmacokinetic, PBPK) can bridge these datasets.

Q. How do formulation excipients influence the analytical recovery of Aminopyrine hydrochloride in complex matrices?

- Methodological Answer : Excipients like binders (e.g., povidone) or surfactants (e.g., polysorbate 80) may interfere with HPLC detection. Mitigate this via:

- Sample pretreatment : Solid-phase extraction (C18 cartridges) to isolate aminopyrine.

- Mobile phase optimization : Adjust organic modifier (acetonitrile vs. methanol) to improve peak symmetry .

Validate recovery rates (≥95%) using spiked placebo formulations.

Q. What advanced techniques are used to characterize degradation pathways of Aminopyrine hydrochloride under stress conditions?

- Methodological Answer : Employ LC-MS/MS to identify degradation products. Forced degradation studies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.